Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate
Overview
Description
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate is a heterocyclic compound containing an oxadiazole ring
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been recognized for their high therapeutic values and have been the center of attention in drug discovery . They have shown promising results as anticancer agents .
Mode of Action
Oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors, indicating that they interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .
Biochemical Pathways
Oxadiazoles have been associated with a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Pharmacokinetics
In silico results of some oxadiazole derivatives indicated that they agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
Oxadiazoles have been evaluated for their anticancer activity, with some compounds showing significant inhibitory activity .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate has been found to exhibit significant acetylcholinesterase inhibitory activity . It interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction can influence the biochemical reactions involving acetylcholinesterase, an enzyme that plays a key role in neural signal transmission .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory action on acetylcholinesterase . By inhibiting this enzyme, it can potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, particularly acetylcholinesterase . It exerts its effects at the molecular level by inhibiting the activity of acetylcholinesterase, thereby affecting the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate typically involves the cyclization of hydrazide derivatives with carbon disulfide under basic conditions. For instance, hydrazide analogs can be refluxed with carbon disulfide in ethanol in the presence of potassium hydroxide to yield the desired oxadiazole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different functionalized derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized oxadiazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar biological activities.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting different chemical properties.
1,2,5-Oxadiazole: Less commonly studied but still of interest in medicinal chemistry.
Uniqueness
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate is unique due to its specific substitution pattern on the oxadiazole ring, which can lead to distinct biological activities and chemical reactivity compared to other oxadiazole isomers.
Properties
IUPAC Name |
ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-9-8-5(2)12-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFUCWBAGCQOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5011-96-1 | |
Record name | ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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